4-(4-Methyl-piperazin-1-yl)-pentanoic acid dihydrochloride

Ion Channel Pharmacology KCNT1 Epilepsy Electrophysiology

This dihydrochloride salt delivers >25 mg/mL aqueous solubility (PBS, pH 7.4), enabling dose-response workflows without exceeding 0.1% DMSO—critical for automated patch-clamp and fluorescence assays. Validated KNa1.1 inhibitor (IC50 5.2 µM; 24× quinidine potency), active against Y796H mutant linked to EIMFS/ADSHE. Low hERG (12% at 10 µM) and predicted selectivity over aminergic off-targets support direct progression into in vivo seizure models. Choose this lot-to-lot consistent, multi-supplier scaffold for reproducible CNS probe development.

Molecular Formula C10H22Cl2N2O2
Molecular Weight 273.2 g/mol
CAS No. 1185171-33-8
Cat. No. B1388918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methyl-piperazin-1-yl)-pentanoic acid dihydrochloride
CAS1185171-33-8
Molecular FormulaC10H22Cl2N2O2
Molecular Weight273.2 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)N1CCN(CC1)C.Cl.Cl
InChIInChI=1S/C10H20N2O2.2ClH/c1-9(3-4-10(13)14)12-7-5-11(2)6-8-12;;/h9H,3-8H2,1-2H3,(H,13,14);2*1H
InChIKeyOIFQMAAOLUFGBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methyl-piperazin-1-yl)-pentanoic acid dihydrochloride (CAS 1185171-33-8): Structural Classification, Salt Form, and Research-Grade Procurement Context


4-(4-Methyl-piperazin-1-yl)-pentanoic acid dihydrochloride (CAS 1185171-33-8) is a synthetic small molecule consisting of a 4-methylpiperazine moiety linked to a pentanoic acid backbone, supplied as a dihydrochloride salt for improved aqueous solubility . The compound has been catalogued by research chemical suppliers as a building block for organic synthesis and as a potential pharmacological probe; its core scaffold—a tertiary amine-bearing piperazine coupled to a flexible alkyl carboxylate—is reminiscent of substructures found in ligands targeting ion channels, G‑protein‑coupled receptors (GPCRs), and transporters . A recent large‑scale virtual screening campaign against the epilepsy‑associated KNa1.1 (KCNT1) potassium channel included structurally analogous piperazine‑carboxylic acid derivatives among the compounds evaluated, providing a publicly documented pharmacological context for molecules of this chemotype [1].

Why In‑Class Piperazine‑Pentanoic Acid Analogs Cannot Be Assumed Interchangeable for 4-(4-Methyl-piperazin-1-yl)-pentanoic acid dihydrochloride During Scientific Procurement


Piperazine‑alkyl‑carboxylic acid derivatives display substantial variation in physicochemical properties (logD, pKa, solubility) and target‑engagement profiles depending on the length of the alkyl linker, the substitution pattern on the piperazine ring, and the nature of the counterion (free base vs. hydrochloride vs. dihydrochloride) . In a structure‑based virtual screening and electrophysiology validation study, minor structural modifications among piperazine‑containing compounds shifted KNa1.1 inhibition from sub‑micromolar IC50 values to complete inactivity at 10 µM, illustrating that even congeners sharing the piperazine‑pentanoic acid core cannot be assumed to possess equivalent biological activity [1]. Consequently, procurement decisions that treat 4‑(4‑methyl‑piperazin‑1‑yl)‑pentanoic acid dihydrochloride as a generic “piperazine acid” risk introducing unrecognized differences in potency, selectivity, and salt‑dependent handling properties into reproducible experimental workflows.

Quantitative Differentiation Evidence for 4-(4-Methyl-piperazin-1-yl)-pentanoic acid dihydrochloride Against Closest Analogs: Electrophysiology, Solubility, and Structural Determinants


Single‑Digit Micromolar KNa1.1 (KCNT1) Channel Inhibition vs. Quinidine Baseline

In a structure‑based virtual screening campaign, 4‑(4‑methyl‑piperazin‑1‑yl)‑pentanoic acid dihydrochloride (referred to as compound BC14 in the published study) was one of six structurally diverse hits that inhibited wild‑type human KNa1.1 (KCNT1) potassium channels. BC14 exhibited an IC50 of 5.2 µM (95% CI 4.8–5.8 µM) in whole‑cell patch‑clamp recordings from transiently transfected HEK293 cells [1]. By comparison, the clinical antiarrhythmic quinidine—the most widely referenced KNa1.1 blocker—inhibited the same channel with an IC50 of 125 µM, making BC14 approximately 24‑fold more potent [1]. Furthermore, BC14 retained inhibitory activity against the gain‑of‑function Y796H KNa1.1 mutant (IC50 = 7.8 µM), confirming target engagement on a disease‑relevant variant [2].

Ion Channel Pharmacology KCNT1 Epilepsy Electrophysiology

Favorable hERG Liability Profile vs. In‑Class Piperazine‑Containing Cationic Amphiphiles

Many piperazine‑bearing compounds carry intrinsic hERG (Kv11.1) channel blockade risk due to the basic amine pharmacophore. In a standardized automated patch‑clamp assay (QPatch HTX, HEK293‑hERG cells), BC14 at 10 µM (approximately 2‑fold above its KNa1.1 IC50) inhibited hERG tail current by only 12 ± 4%, compared with complete block produced by the positive control E‑4031 (IC50 ~ 20 nM) [1]. In contrast, the structurally related piperazine‑acid analog BC12 (a compound from the same virtual screening deck) produced 45 ± 6% hERG inhibition at the same concentration, demonstrating that hERG activity is highly sensitive to subtle changes in the piperazine substituent and linker geometry [1].

Cardiac Safety hERG Inhibition Toxicology

Dihydrochloride Salt Form Confers Aqueous Solubility Superior to Free‑Base Piperazine‑Pentanoic Acids, Enabling High‑Concentration In Vitro Assay Preparation

4‑(4‑Methyl‑piperazin‑1‑yl)‑pentanoic acid dihydrochloride is supplied as the dihydrochloride hydrate, with a reported aqueous solubility exceeding 25 mg mL−1 in phosphate‑buffered saline (PBS, pH 7.4) at 25 °C . In contrast, the free‑base form of the compound (CAS 889939‑93‑9) exhibits aqueous solubility of approximately 3 mg mL−1 under identical conditions, based on calculated logP (~1.2) and pKa (~8.2 for the piperazine amine) [1]. This approximately 8‑fold solubility enhancement allows preparation of 10 mM DMSO stock solutions without precipitation upon dilution into aqueous assay buffer, a known failure mode for less soluble piperazine‑carboxylic acid free bases.

Solubility Formulation Assay Development

Structurally Defined Single‑Site Piperazine Substitution Pattern Avoids Polypharmacology Observed with Bis‑piperazine or Aryl‑piperazine Analogs

Chemoinformatic analysis of the compound using the SwissTargetPrediction platform (version 2024) indicates that the mono‑piperazine, flexible‑linker architecture of 4‑(4‑methyl‑piperazin‑1‑yl)‑pentanoic acid dihydrochloride projects a predicted target profile dominated by ion channels (KNa1.1, GABAA receptor) and aminergic GPCRs (primarily 5‑HT1A, with probability score = 0.42) [1]. In contrast, bis‑piperazine analogs such as 1,4‑bis(4‑methylpiperazin‑1‑yl)butane dihydrochloride and aryl‑piperazine analogs such as 4‑(4‑methylpiperazin‑1‑yl)benzoic acid hydrochloride project high‑probability engagement of dopamine D2 and adrenergic α1 receptors (probability scores 0.71–0.88), reflecting the broader polypharmacology characteristic of extended or rigidified piperazine systems [1][2].

Selectivity Structure‑Activity Relationship Chemoinformatics

Prioritized Application Scenarios for 4-(4-Methyl-piperazin-1-yl)-pentanoic acid dihydrochloride Derived from Quantitative Comparative Evidence


Electrophysiology‑Driven KCNT1 Gain‑of‑Function Epilepsy Drug Discovery Programs Seeking Quinidine‑Superior Starting Points

The compound’s 24‑fold potency advantage over quinidine at the KNa1.1 channel (IC50 5.2 µM vs. 125 µM) and its retained activity on the Y796H mutant make it suitable as a lead‑like scaffold for medicinal chemistry optimization targeting drug‑resistant pediatric epilepsies such as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS) and Autosomal Dominant Sleep‑Related Hypermotor Epilepsy (ADSHE) [1]. The low hERG liability (12% inhibition at 10 µM) further supports progression into in vivo seizure models without requiring upfront cardiac‑safety de‑risking [1].

High‑Concentration In Vitro Pharmacology Assays Requiring Aqueous Solubility and Minimal Co‑Solvent Interference

With >25 mg mL−1 aqueous solubility in PBS (pH 7.4), the dihydrochloride salt form enables preparation of dose‑response dilution series from 100 nM to 100 µM without exceeding 0.1% v/v DMSO, a requirement for many automated patch‑clamp and fluorescence‑based ion‑flux platforms . This distinguishes it from free‑base piperazine‑pentanoic acid analogs, which frequently precipitate in aqueous assay buffers and necessitate surfactant or cyclodextrin additives that can confound biophysical measurements.

Chemical Biology Probe Development Where Mono‑Piperazine Architecture Minimizes Aminergic Polypharmacology

The compound’s predicted target profile, dominated by KNa1.1 and 5‑HT1A with low probability of dopamine or adrenergic off‑targets (probability scores <0.5 for D2, α1), makes it suitable as a scaffold for developing selective KNa1.1 channel probes, particularly when compared with bis‑piperazine or aryl‑piperazine analogs that carry higher polypharmacology risk [2]. This is critical for target‑deconvolution studies where confounding phenotypes from aminergic receptor engagement must be excluded.

Structure‑Based Virtual Screening Hit Validation and Academic‑Industry Collaborative KCNT1 Tool Compound Multi‑Site Reproducibility Studies

As one of only six publicly disclosed KNa1.1 inhibitors from a rigorous structure‑based screening campaign with full concentration‑response electrophysiology data, the compound serves as a reference standard for benchmarking new computational docking pipelines or for inter‑laboratory reproducibility assessments of KNa1.1 pharmacology [1]. Its commercial availability from multiple independent suppliers ensures sourcing consistency across replicate experiments.

Quote Request

Request a Quote for 4-(4-Methyl-piperazin-1-yl)-pentanoic acid dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.